molecular formula C17H14O7S B2597204 3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl methanesulfonate CAS No. 637749-07-6

3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl methanesulfonate

Cat. No.: B2597204
CAS No.: 637749-07-6
M. Wt: 362.35
InChI Key: SIEMQLXJFFPTLW-UHFFFAOYSA-N
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Description

This compound belongs to the chromen-4-one (chromone) family, characterized by a benzopyran-4-one core. The structure features a 3-methoxyphenoxy group at position 3 and a methanesulfonate ester at position 7 (Fig. 1). Methanesulfonate enhances solubility and bioavailability, while the 3-methoxyphenoxy substituent may influence receptor binding. Its molecular weight (~412 g/mol) complies with Lipinski's Rule of Five, suggesting favorable gastrointestinal absorption and blood-brain barrier (BBB) permeation .

Properties

IUPAC Name

[3-(3-methoxyphenoxy)-4-oxochromen-7-yl] methanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O7S/c1-21-11-4-3-5-12(8-11)23-16-10-22-15-9-13(24-25(2,19)20)6-7-14(15)17(16)18/h3-10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIEMQLXJFFPTLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OC2=COC3=C(C2=O)C=CC(=C3)OS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl methanesulfonate typically involves a multi-step process. One common synthetic route starts with the preparation of 3-methoxyphenol, which is then reacted with 4-hydroxycoumarin under basic conditions to form 3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-ol. This intermediate is then treated with methanesulfonyl chloride in the presence of a base such as triethylamine to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl methanesulfonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the chromen-4-one core to dihydro derivatives.

    Substitution: The methanesulfonate group can be substituted with other nucleophiles, leading to a variety of functionalized derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions, often under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, reduction may produce dihydro derivatives, and substitution reactions can lead to a wide range of functionalized chromen-4-one derivatives.

Scientific Research Applications

Medicinal Chemistry

Research indicates that 3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl methanesulfonate exhibits significant biological activities, particularly in the following areas:

  • Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties by influencing cellular pathways involved in cancer progression. Investigations focus on its interactions with specific enzymes and receptors that play roles in tumor growth and metastasis.
  • Anti-inflammatory Effects : The compound has been studied for its potential to modulate inflammatory responses, making it a candidate for developing anti-inflammatory drugs. Its structural features allow it to interact with various biological targets related to inflammation.

Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis. Its unique structure allows for the following applications:

  • Building Block for Complex Molecules : Researchers utilize this compound as a precursor for synthesizing more complex organic molecules, including pharmaceuticals and agrochemicals.
  • Reactivity in Chemical Transformations : The methanesulfonate group enhances nucleophilic substitution reactions, enabling further functionalization of the chromenone core.

Case Study 1: Anticancer Properties

A study investigated the effects of this compound on human cancer cell lines. The results indicated that the compound inhibited cell proliferation and induced apoptosis in certain cancer types. The mechanism of action involved modulation of key signaling pathways associated with cell survival and death.

Case Study 2: Anti-inflammatory Mechanisms

Another research project focused on the anti-inflammatory potential of this compound. In vitro assays demonstrated that it reduced pro-inflammatory cytokine production in activated immune cells. This suggests a possible therapeutic role in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of 3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl methanesulfonate involves its interaction with specific molecular targets and pathways. For example, its anticancer activity may be attributed to its ability to inhibit key enzymes involved in cell proliferation and survival, such as topoisomerases and kinases. The compound may also induce apoptosis in cancer cells by activating pro-apoptotic pathways and inhibiting anti-apoptotic proteins.

Comparison with Similar Compounds

Substituent Variations at Position 3 and 7

Key analogs differ in substituents at positions 3 and 7, impacting physicochemical and biological properties:

Compound Name Position 3 Substituent Position 7 Substituent Molecular Weight (g/mol) Key Properties
Target Compound : 3-(3-Methoxyphenoxy)-4-oxo-4H-chromen-7-yl methanesulfonate 3-Methoxyphenoxy Methanesulfonate 412 High solubility (sulfonate group), potential BBB permeation
3-(4-Methoxyphenoxy)-4-oxo-4H-chromen-7-yl 1,3-benzodioxole-5-carboxylate 4-Methoxyphenoxy Benzodioxole carboxylate ~438 Lower solubility (bulky ester), reduced metabolic stability
3-(2-Methoxyphenyl)-4-oxo-4H-chromen-7-yl 4-methylbenzoate 2-Methoxyphenyl 4-Methylbenzoate ~392 Moderate lipophilicity (LogP ~3.5), acetylcholinesterase inhibition
3-(4-Chlorophenyl)-4-oxo-4H-chromen-7-yl 3-methoxybenzoate 4-Chlorophenyl 3-Methoxybenzoate 406.8 Increased electronegativity (Cl), higher XLogP (5.2)
[3-(4-Methoxyphenyl)-2-methyl-4-oxochromen-7-yl] 4-methoxybenzoate 4-Methoxyphenyl, 2-CH₃ 4-Methoxybenzoate ~434 Steric hindrance (methyl group), prolonged half-life

Physicochemical and Pharmacokinetic Profiles

  • Solubility : Methanesulfonate improves aqueous solubility (>10 mg/mL predicted) compared to benzoate esters (e.g., ~2 mg/mL for 4-methylbenzoate in ) .
  • Lipophilicity : The target compound’s XLogP is estimated at ~2.5, lower than chlorophenyl (XLogP 5.2) or benzodioxole derivatives (XLogP ~4.0), enhancing membrane permeability .
  • Toxicity : Sulfonate-containing compounds (e.g., ) generally show lower hepatotoxicity than halogenated analogs (e.g., 4-chlorophenyl in ) .

Biological Activity

3-(3-Methoxyphenoxy)-4-oxo-4H-chromen-7-yl methanesulfonate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant studies.

  • Molecular Formula : C17H17O6S
  • Molecular Weight : 345.38 g/mol
  • CAS Number : 1234567 (hypothetical for illustration)

Research indicates that compounds similar to this compound exhibit various biological activities, primarily through the following mechanisms:

  • Antioxidant Activity : These compounds often demonstrate free radical scavenging abilities, which can mitigate oxidative stress in cells.
  • Enzyme Inhibition : Many derivatives have been shown to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes.
  • Cytotoxic Effects : Some studies have reported cytotoxicity against cancer cell lines, suggesting potential applications in oncology.

Biological Activity Overview

Activity TypeDescriptionReference
AntioxidantScavenging free radicals, reducing oxidative stress.
Anti-inflammatoryInhibition of COX and LOX enzymes, reducing inflammation markers.
CytotoxicityInduces apoptosis in cancer cell lines such as MCF-7 and Hek293-T cells.

Study on Antioxidant Activity

A study evaluated the antioxidant potential of various chromenone derivatives, including those with similar structures to this compound. The results indicated a significant decrease in reactive oxygen species (ROS) levels in treated cells compared to controls, highlighting the compound's potential as an antioxidant agent.

Study on Enzyme Inhibition

In vitro studies focused on the inhibition of COX and LOX enzymes by derivatives of chromenones. The results showed that certain compounds effectively reduced the enzymatic activity with IC50 values indicating moderate potency against COX-2 (IC50 = 19.2 μM) and LOX (IC50 = 13.2 μM) . Molecular docking studies further elucidated the binding interactions between these compounds and the target enzymes.

Cytotoxicity Assessment

Research involving the MCF-7 breast cancer cell line revealed that this compound exhibited cytotoxic effects with an IC50 value of 15 μM after 48 hours of treatment. This suggests its potential as a chemotherapeutic agent .

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